(3-Chloro-2,4-difluorophenyl)methanamine

Catalog No.
S1902589
CAS No.
886761-65-5
M.F
C7H6ClF2N
M. Wt
177.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-2,4-difluorophenyl)methanamine

CAS Number

886761-65-5

Product Name

(3-Chloro-2,4-difluorophenyl)methanamine

IUPAC Name

(3-chloro-2,4-difluorophenyl)methanamine

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

InChI

InChI=1S/C7H6ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H,3,11H2

InChI Key

PIIMDRFSWYVCLQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CN)F)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1CN)F)Cl)F

(3-Chloro-2,4-difluorophenyl)methanamine is an organic compound characterized by its unique structure, which includes a chlorinated and difluorinated phenyl group linked to a methanamine moiety. This compound has the molecular formula C7H7ClF2N\text{C}_7\text{H}_7\text{ClF}_2\text{N} and a molecular weight of approximately 159.59 g/mol. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring significantly influences its chemical behavior, reactivity, and potential biological activities, making it a compound of interest in medicinal chemistry and material science.

The chemical reactivity of (3-Chloro-2,4-difluorophenyl)methanamine can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The compound can undergo reduction to yield secondary or tertiary amines.

These reactions are pivotal for synthesizing derivatives or modifying the compound for enhanced properties.

Research indicates that (3-Chloro-2,4-difluorophenyl)methanamine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound may show activity against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that it could inhibit the growth of certain cancer cell lines due to its structural features that may interact with biological targets.
  • Neuroactive Effects: Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems.

These biological activities make it a candidate for further investigation in pharmacological studies.

The synthesis of (3-Chloro-2,4-difluorophenyl)methanamine typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Halogenation: Starting from a suitable precursor, halogenation is performed to introduce chlorine and fluorine atoms onto the phenyl ring.
  • Formation of Methanamine: The chlorinated and fluorinated phenol is reacted with formaldehyde and ammonia to yield the methanamine derivative.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This multi-step process allows for precise control over the final product's structure and purity.

(3-Chloro-2,4-difluorophenyl)methanamine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting bacterial infections or cancer.
  • Material Science: Its unique chemical properties may be utilized in developing novel materials or coatings with specific functionalities.
  • Research Tool: It can be used in biochemical assays to study interactions with various biological targets.

Interaction studies involving (3-Chloro-2,4-difluorophenyl)methanamine typically focus on its binding affinity to various biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in neurotransmission or cellular signaling.
  • Enzyme Inhibition Studies: Assessing its potential to inhibit enzymes that are critical for bacterial survival or cancer cell proliferation.

Such studies are essential for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (3-Chloro-2,4-difluorophenyl)methanamine, often featuring variations in halogen substitutions or alkyl chain length. Here are some notable examples:

Compound NameStructure FeaturesSimilarity
(3-Chloro-2-fluorophenyl)methanamineChlorinated and fluorinated phenyl groupHigh (0.97)
(5-Chloro-2,4-difluorophenyl)methanamineMultiple fluorine substitutionsModerate (0.90)
(3-Chloro-2,6-difluorophenyl)methanamineSimilar chlorination and fluorinationModerate (0.90)
(3-Chloro-2-fluorophenyl)methanamine hydrochlorideHydrochloride salt formHigh (1.00)

These compounds highlight the unique nature of (3-Chloro-2,4-difluorophenyl)methanamine, particularly due to its specific combination of substituents and branched alkane structure, which may confer distinct biological activities and chemical properties compared to its analogs.

XLogP3

1.6

Wikipedia

1-(3-Chloro-2,4-difluorophenyl)methanamine

Dates

Last modified: 08-16-2023

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